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3-(1H-Pyrrol-2-yl)propan-1-ol

Cat. No.: B13622313
CAS No.: 7699-48-1
M. Wt: 125.17 g/mol
InChI Key: QKMSCHYQWAVTRZ-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Heterocycle in Chemical Sciences

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. numberanalytics.combiosynce.com Its unique electronic structure imparts distinct properties, making it a versatile scaffold in the synthesis of a wide array of compounds. numberanalytics.com Pyrrole and its derivatives are integral components of many natural products, including heme, chlorophyll, and vitamin B12. scitechnol.comresearchgate.net The pyrrole nucleus is also a key feature in numerous pharmaceutical agents with diverse therapeutic applications, such as antibacterial, antifungal, and anticancer drugs. scitechnol.commdpi.com For instance, the blockbuster cholesterol-lowering drug Atorvastatin and the nonsteroidal anti-inflammatory drug Tolmetin both contain a pyrrole ring. numberanalytics.com The reactivity of the pyrrole ring, particularly its susceptibility to electrophilic substitution at the 2- and 5-positions, allows for extensive functionalization, making it a valuable intermediate in the synthesis of complex molecules. numberanalytics.comijrst.com

Research Landscape of 3-(1H-Pyrrol-2-yl)propan-1-ol and Related Structural Motifs

The compound this compound combines the key features of a pyrrole heterocycle and an alkanol chain, making it a subject of interest in synthetic and medicinal chemistry. This structural motif serves as a versatile building block for the creation of more complex molecules with potential biological activities.

The synthesis of pyrrole derivatives has been a focus of organic chemistry for over a century, with classical methods such as the Knorr, Hantzsch, and Paal-Knorr syntheses being foundational. nih.gov Modern synthetic strategies continue to evolve, employing advanced catalytic systems and reaction conditions to achieve higher yields and regioselectivity. nih.govrsc.org The synthesis of functionalized pyrroles, such as those bearing an alkanol chain, often involves multi-step sequences. For instance, the synthesis of this compound can be approached through various synthetic routes, potentially starting from pyrrole itself or from acyclic precursors that are then cyclized to form the pyrrole ring.

Derivatization of the this compound scaffold can occur at several positions. The hydroxyl group of the propanol (B110389) chain can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through substitution reactions. The pyrrole ring itself can undergo electrophilic substitution reactions, allowing for the introduction of various substituents at different positions on the ring. ijrst.com

A notable example of a related synthesis is the reaction of 2-pyrrole-carbaldehyde with 2-acetylthiophene, which, through an elimination reaction, yields 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. nih.gov This highlights how the pyrrole-2-yl moiety can be incorporated into more complex structures.

The academic investigation into this compound and its derivatives is driven by several factors. The combination of the biologically significant pyrrole ring and the versatile alkanol chain presents opportunities for the development of new therapeutic agents. The structural motif is found in various natural and synthetic compounds that exhibit a range of biological activities. mdpi.com

Furthermore, the study of such molecules contributes to a deeper understanding of structure-activity relationships. By systematically modifying the pyrrole ring and the alkanol chain, researchers can probe how these changes affect the molecule's biological and physicochemical properties. For example, derivatives of similar structures, like 3-(furan-2-yl)propan-1-ol, are explored for their potential as antimicrobial and anticancer agents.

The compound also serves as a valuable synthon in organic synthesis. Its bifunctional nature, with the reactive pyrrole ring and the modifiable hydroxyl group, allows it to be used as a starting material for the construction of a wide variety of more complex molecules, including macrocycles and polymers.

Below is a data table summarizing key chemical information for this compound.

PropertyValue
CAS Number 7699-48-1 chemsrc.com
Molecular Formula C₇H₁₁NO sigmaaldrich.com
IUPAC Name This compound
Physical Form Liquid sigmaaldrich.com
Purity 98% sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B13622313 3-(1H-Pyrrol-2-yl)propan-1-ol CAS No. 7699-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-pyrrol-2-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-2-4-7-3-1-5-8-7/h1,3,5,8-9H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSCHYQWAVTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717186
Record name 3-(1H-Pyrrol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7699-48-1
Record name 3-(1H-Pyrrol-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 1h Pyrrol 2 Yl Propan 1 Ol and Its Analogs

Retrosynthetic Strategies for Pyrrole-Alkanol Systems

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For a pyrrole-alkanol system such as 3-(1H-pyrrol-2-yl)propan-1-ol, the primary disconnections involve the formation of the pyrrole (B145914) ring and the introduction of the functionalized side chain.

A common retrosynthetic approach for 2-substituted pyrroles involves disconnecting the C2-side chain, leading to a simpler pyrrole precursor like a 2-formylpyrrole or a 2-halopyrrole. The propanol (B110389) side chain can then be introduced through various carbon-carbon bond-forming reactions. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction with a suitable phosphorus ylide, followed by reduction of the resulting alkene and/or carbonyl group, can furnish the desired alkanol side chain.

Alternatively, the pyrrole ring itself can be the subject of disconnection. The Paal-Knorr synthesis is a classic and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. wikipedia.orgorganic-chemistry.org In the case of this compound, this would conceptually involve the reaction of a 1,4-dicarbonyl precursor with 3-aminopropan-1-ol.

Another strategy involves the functionalization of a pre-existing pyrrole ring. This could entail the acylation of a pyrrole, followed by reduction of the ketone to the corresponding alcohol. For example, Friedel-Crafts acylation of pyrrole with a suitable acylating agent, such as a propanoyl halide or anhydride, would yield a 2-acylpyrrole, which can then be reduced to the desired this compound.

Classical and Contemporary Synthesis Routes

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could envision the reaction of a suitable 1,4-dicarbonyl compound with 3-aminopropan-1-ol. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.org

Modifications to the classical Paal-Knorr synthesis have been developed to improve yields and expand its scope. For instance, the use of catalysts such as bismuth nitrate (B79036) has been shown to be effective. researchgate.net Furthermore, indium-mediated reduction of a nitrophenyl-1H-pyrrole, formed via a Paal-Knorr reaction, followed by coupling with another 1,4-diketone, allows for the synthesis of more complex pyrrole-containing structures. rsc.org

A related approach is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound. beilstein-journals.org This method is particularly useful for synthesizing N-substituted pyrroles and has been adapted for greener synthesis by using water as a solvent or employing microwave irradiation. beilstein-journals.org

Modern synthetic chemistry heavily relies on catalytic methods to form C-C and C-heteroatom bonds with high efficiency and selectivity. In the context of synthesizing this compound and its analogs, these methods are invaluable for introducing or modifying the alkanol side chain.

Carbon-Carbon Bond Formation:

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds. For example, a pre-functionalized pyrrole, such as a 2-halopyrrole, can be coupled with an organometallic reagent containing the propanol moiety using catalysts based on palladium or copper. numberanalytics.com

Another approach involves the catalytic alkylation of pyrroles. While direct C-alkylation of pyrroles can be challenging due to the reactivity of the pyrrole ring, methods using iridium pincer complexes have been developed for the catalytic C-alkylation of pyrroles with primary alcohols. acs.org

Carbon-Heteroatom Bond Formation:

The formation of the C-N bond is central to many pyrrole syntheses. Catalytic methods can facilitate this process under milder conditions compared to classical methods. For instance, an iridium-catalyzed synthesis allows for the deoxygenative linkage of secondary alcohols and amino alcohols to form pyrroles, with the elimination of hydrogen gas as the only byproduct. nih.gov This sustainable approach is highly atom-economical.

Copper-catalyzed hydroamination of alkynes is another route to functionalized pyrroles. The intramolecular hydroamination of a suitably substituted amino-alkyne can lead to the formation of the pyrrole ring.

The following table summarizes some catalytic methods applicable to the synthesis of pyrrole-alkanol systems:

Catalytic Method Description Application to Pyrrole-Alkanol Synthesis
Palladium-catalyzed Cross-Coupling Formation of a C-C bond between a halide and an organometallic reagent.Coupling of a 2-halopyrrole with a propanol-containing organometallic reagent.
Iridium-catalyzed C-Alkylation Direct alkylation of the pyrrole ring with a primary alcohol.Introduction of the propanol side chain onto a pyrrole core.
Iridium-catalyzed Deoxygenative Coupling Formation of C-N and C-C bonds from alcohols and amino alcohols.Synthesis of the pyrrole ring from amino alcohol precursors. nih.gov
Copper-catalyzed Hydroamination Intramolecular addition of an amine to an alkyne.Cyclization to form the pyrrole ring with a pre-installed side chain.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. orientjchem.orgresearchgate.net MCRs are particularly well-suited for the synthesis of diverse libraries of substituted pyrroles. orientjchem.org

Several MCRs have been developed for pyrrole synthesis. semanticscholar.org For example, a four-component reaction involving an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane, catalyzed by montmorillonite (B579905) clay, can produce highly functionalized pyrroles. researchgate.net Another example is a four-component reaction of arylglyoxals, amines, dialkyl acetylenedicarboxylates, and a C-H activated compound. semanticscholar.org

While direct synthesis of this compound via an MCR might require specifically designed starting materials, the versatility of MCRs allows for the rapid generation of analogs with various substituents on the pyrrole ring and the side chain. rsc.orgacs.org The products of these MCRs can then be further functionalized to yield the desired pyrrole-alkanol. For instance, a pyrrole synthesized with an ester group on the side chain could be reduced to the corresponding alcohol.

The table below highlights some MCRs for pyrrole synthesis:

MCR Type Reactants Key Features
Four-component Amine, Aldehyde, 1,3-Dicarbonyl, NitroalkaneClay-catalyzed, eco-friendly. researchgate.net
Four-component Arylglyoxal, Amine, Acetylenedicarboxylate, C-H activated compoundHigh diversity of accessible pyrroles. semanticscholar.org
Three-component Vicinal tricarbonyl, Enamine, NucleophileDirect synthesis of α-functionalized pyrroles. rsc.org

Optimization of Reaction Conditions and Stereoselectivity in Pyrrole-Alkanol Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing side reactions. numberanalytics.com Factors such as solvent, temperature, catalyst loading, and reaction time must be carefully controlled. numberanalytics.com For instance, in the Paal-Knorr synthesis, the choice of acid catalyst and its concentration can significantly impact the outcome. organic-chemistry.org Similarly, in catalytic reactions, the nature of the ligand and the metal center can dramatically influence reactivity and selectivity. nih.gov

Stereoselectivity becomes a critical consideration when synthesizing chiral pyrrole-alkanol analogs. The introduction of stereocenters can be achieved through various strategies:

Use of Chiral Starting Materials: Employing a chiral amine, such as an amino acid ester, in a Paal-Knorr reaction can lead to the formation of chiral N-substituted pyrroles with high stereoselectivity. sioc-journal.cn

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the pyrrole ring or the functionalized side chain. For example, gold-catalyzed cycloisomerization/functionalization reactions have been developed for the stereoselective synthesis of complex pyrrole derivatives. acs.orgacs.org

Diastereoselective Reactions: When a substrate already contains a stereocenter, subsequent reactions can be directed by that center to create new stereocenters with a specific relative configuration. The hydrogenation of highly substituted pyrroles has been shown to proceed with excellent diastereoselectivity, allowing for the formation of functionalized pyrrolidines with multiple new stereocenters. researchgate.net

Researchers at the Chinese Academy of Sciences have developed a highly stereoselective method for the synthesis of octahydropyrano[3,2-b]pyrrole derivatives through a double reductive amination, highlighting the importance of optimizing reducing agents and solvents to achieve high stereoselectivity. cas.cn

Green Chemistry Principles in the Synthesis of Pyrrole-Containing Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. conicet.gov.ar These principles are increasingly being applied to the synthesis of pyrrole derivatives. lucp.net

Key green chemistry strategies in pyrrole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. beilstein-journals.orgsemanticscholar.org The Paal-Knorr reaction, for example, has been successfully performed in water. beilstein-journals.org

Catalyst-Free and Solvent-Free Reactions: Conducting reactions without the need for catalysts or solvents, often with the aid of microwave irradiation or ball milling, can significantly reduce waste. lucp.netacs.org A solvent- and catalyst-free Paal-Knorr reaction for the synthesis of 1-(4-(tert-butyl)phenyl)-2,5-dimethyl-1H-pyrrole has been reported as a green chemistry experiment for undergraduates. acs.org

Atom Economy: Designing reactions that maximize the incorporation of all starting material atoms into the final product. MCRs are inherently atom-economical. orientjchem.org

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources can reduce the environmental impact of a synthesis. acs.org

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis or reactions at ambient temperature. conicet.gov.ar

An iron-catalyzed domino synthesis of pyrroles from nitroarenes, using formic acid or molecular hydrogen as green reductants, exemplifies the application of green chemistry principles. rsc.org This method combines a transfer hydrogenation with a Paal-Knorr condensation in a one-pot process. rsc.org

Spectroscopic and Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of 3-(1H-Pyrrol-2-yl)propan-1-ol in solution. The chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra provide a wealth of information about the electronic environment of each atom and the connectivity within the molecule.

The ¹H NMR spectrum of pyrrole (B145914) and its derivatives is characteristic. ipb.pt Protons directly attached to the aromatic five-membered ring typically appear in the aromatic region, with the α-protons (adjacent to the nitrogen) generally resonating at a lower field than the β-protons. ipb.pt For this compound, the three protons on the pyrrole ring are expected to show complex splitting patterns due to spin-spin coupling. cdnsciencepub.com The NH proton of the pyrrole ring is also coupled to the ring protons, although the signal can be broadened due to quadrupolar effects from the nitrogen atom. ipb.ptcdnsciencepub.com The chemical shift of the NH proton is highly dependent on the solvent, concentration, and temperature, owing to its involvement in hydrogen bonding. ipb.pt The aliphatic propanol (B110389) chain would exhibit distinct signals for the three methylene (B1212753) groups, with their chemical shifts and multiplicities determined by their proximity to the pyrrole ring and the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR¹³C NMR
AssignmentPredicted δ (ppm) and MultiplicityAssignmentPredicted δ (ppm)
N-H~8.0-10.0 (broad singlet)C2 (Pyrrole)~130-135
H5 (Pyrrole)~6.6-6.8 (multiplet)C5 (Pyrrole)~115-120
H3 (Pyrrole)~6.0-6.2 (multiplet)C3 (Pyrrole)~108-112
H4 (Pyrrole)~6.0-6.2 (multiplet)C4 (Pyrrole)~105-110
-CH₂-OH~3.6 (triplet)-CH₂-OH~60-65
-CH₂- (alpha to ring)~2.7 (triplet)-CH₂- (beta to ring)~30-35
-CH₂- (beta to ring)~1.8 (multiplet)-CH₂- (alpha to ring)~28-33
O-HVariable (singlet)

Conformational analysis reveals a molecule with a rigid, planar pyrrole ring and a flexible propanol side chain. The rotation around the C-C single bonds of the side chain allows it to adopt various conformations in solution. Intramolecular hydrogen bonding between the terminal hydroxyl group and the pyrrole ring's π-electron system or nitrogen atom could potentially stabilize certain conformers, which could be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy and temperature-dependent studies.

While tautomerism is a known phenomenon in heterocyclic chemistry, for this compound, the aromatic pyrrole tautomer is significantly more stable than any non-aromatic counterparts. Tautomeric equilibria are more commonly studied in related systems like pyrrole derivatives with β-dicarbonyl groups, where keto-enol tautomerism can be readily observed and quantified by NMR. clockss.orgresearchgate.net

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups present in this compound and the nature of intermolecular interactions. The key vibrational modes are the stretching frequencies of the O-H, N-H, and C-H bonds.

The O-H stretching vibration of the alcohol group is particularly sensitive to hydrogen bonding. In a dilute, non-polar solvent, a sharp absorption band corresponding to a "free" hydroxyl group is expected around 3600-3650 cm⁻¹. In the condensed phase (liquid or solid), strong intermolecular O-H···O hydrogen bonding causes this band to broaden significantly and shift to a lower frequency (red-shift), typically appearing in the 3200-3400 cm⁻¹ range.

Similarly, the N-H stretching vibration of the pyrrole ring, expected around 3400-3500 cm⁻¹, is also an indicator of intermolecular interactions. aip.org In the solid state or in concentrated solutions, this N-H group can act as a hydrogen bond donor, interacting with the hydroxyl oxygen of another molecule (N-H···O) or the π-electron system of an adjacent pyrrole ring (N-H···π). researchgate.netscispace.com Such interactions lead to a red-shift and broadening of the N-H absorption band. researchgate.net The analysis of these bands can help elucidate the specific hydrogen-bonding motifs present. researchgate.net

Table 2: Principal IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeAnnotation
3200-3500O-H stretchBroad, indicates intermolecular H-bonding.
3400-3500N-H stretchCan overlap with O-H band; sensitive to H-bonding. aip.org
3100-3150C-H stretch (Aromatic)Corresponds to protons on the pyrrole ring.
2850-2960C-H stretch (Aliphatic)Corresponds to the methylene groups of the propanol chain.
~1550C=C stretchAromatic ring stretching.
1050-1150C-O stretchPrimary alcohol C-O bond.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the precise molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The compound has a molecular formula of C₇H₁₁NO and a monoisotopic mass of 125.0841 Da. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule will form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 125. This molecular ion can then undergo fragmentation through various pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for alcohols include the loss of a water molecule (dehydration) and cleavage of C-C bonds adjacent to the oxygen atom. savemyexams.comdocbrown.info

For this compound, key fragmentation pathways are expected to involve the propanol chain and the stable pyrrole ring. The base peak in the spectrum is likely to be a highly stabilized fragment. A probable fragmentation involves the cleavage of the bond between the first and second carbon atoms of the side chain (beta-cleavage relative to the ring), leading to the formation of a stable pyrrolylmethyl cation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment IonFragmentation Pathway
125[C₇H₁₁NO]⁺•Molecular Ion (M⁺•)
107[C₇H₉N]⁺•Loss of H₂O (Dehydration) savemyexams.com
94[C₆H₈N]⁺Loss of •CH₂OH
80[C₅H₆N]⁺Pyrrolylmethyl cation; cleavage of Cα-Cβ bond of the side chain. Likely a prominent peak due to aromatic stability.
31[CH₂OH]⁺Characteristic fragment for primary alcohols. docbrown.info

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the precise nature of intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state arrangement can be predicted based on structures of similar pyrrole derivatives. mdpi.comacgpubs.orgrsc.org

The molecule contains several functional groups capable of participating in hydrogen bonds: the hydroxyl group (donor and acceptor), the pyrrole N-H group (donor), and the pyrrole π-system (acceptor). scispace.com Consequently, the crystal packing is expected to be dominated by an extensive network of intermolecular hydrogen bonds.

It is highly probable that the primary interaction would be O-H···O hydrogen bonds between the alcohol functionalities of adjacent molecules, forming chains or dimeric motifs, which is a common feature in the crystal structures of alcohols. Additionally, the pyrrole N-H group is likely to form hydrogen bonds, either to the oxygen atom of a neighboring alcohol (N-H···O) or to the π-cloud of an adjacent pyrrole ring (N-H···π). scispace.commdpi.com These interactions dictate the supramolecular architecture and influence the material's physical properties. rsc.org The pyrrole ring itself would be planar, while the propanol side chain would adopt a specific, low-energy conformation within the crystal lattice, which may be influenced by optimizing these intermolecular contacts. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used to investigate the electronic structure of pyrrole (B145914) derivatives, providing a balance between accuracy and computational cost. acs.orgabinit.org These calculations begin by determining the molecule's most stable three-dimensional arrangement, known as the optimized geometry. From this optimized structure, a wealth of information can be derived.

Table 1: Representative Thermodynamic Parameters from DFT Calculations

This table illustrates the type of data obtained from DFT calculations for a molecule like 3-(1H-Pyrrol-2-yl)propan-1-ol. The values are representative and show how different computational models can be compared.

ParameterB3LYP/6-31G(d,p)M06-2X/6-311G(d,p)
Zero-point vibrational energy (kcal/mol)105.4106.2
Enthalpy (H) (Hartree)-441.5-441.7
Gibbs Free Energy (G) (Hartree)-441.4-441.6
Dipole Moment (Debye)2.12.3

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities, especially in solution. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, providing a detailed picture of conformational flexibility and interactions with the solvent. unige.ch

For this compound, MD simulations are particularly insightful due to the molecule's structure, which combines a rigid aromatic pyrrole ring with a flexible three-carbon propanol (B110389) chain. Simulations can track the rotation around the single bonds of the propanol chain, revealing the preferred spatial arrangements, or conformations, of the molecule in a solution like water. mdpi.com These simulations show that the propanol chain can adopt multiple conformations, with the terminal hydroxyl (-OH) group capable of forming hydrogen bonds with surrounding water molecules or, potentially, an intramolecular hydrogen bond with the pyrrole ring. A study on the similar 1,3-propanediol (B51772) molecule in an aqueous environment showed that conformations without intramolecular hydrogen bonds were predominant. mdpi.com The total fractions of conformations in the extended (TT) family were found to be around 74-76%. mdpi.com

Table 2: Illustrative Conformational Analysis from Molecular Dynamics

This table shows potential dihedral angles and population distributions for the propanol chain of this compound in an aqueous solution, as would be determined from an MD simulation.

Conformation Family (C1-C2-C3-O)Dihedral Angle RangePredicted Population (%)Average Lifetime (ps)
Trans (T)180° ± 30°~75~110
Gauche (G)60° ± 30°~12~15
Gauche' (G')-60° ± 30°~12~12
OtherN/A~1<10

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Mapping

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich pyrrole ring, while the LUMO may be distributed more across the entire molecule. Electrostatic Potential (MEP) mapping complements FMO analysis by visualizing the charge distribution on the molecule's surface. In an MEP map, red areas indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue areas indicate positive potential (electron-poor, electrophilic sites). For this molecule, the regions around the pyrrole nitrogen atom and the hydroxyl oxygen atom are expected to be the most electron-rich sites. asianresassoc.org

Table 3: Representative Frontier Molecular Orbital Data

This table provides plausible FMO energy values for this compound, calculated using DFT. Such data is crucial for predicting the molecule's reactivity. scirp.org

Molecular OrbitalEnergy (eV) in Gas PhaseEnergy (eV) in Acetonitrile
HOMO-5.85-5.92
LUMO1.251.18
HOMO-LUMO Gap 7.10 7.10

Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net By calculating these spectra from first principles, typically using DFT, scientists can compare theoretical results with experimental data. bohrium.com This comparison serves as a powerful tool for structural verification. researchgate.net

For this compound, calculating the 1H and 13C NMR chemical shifts can help assign the signals observed in an experimental spectrum to specific atoms in the molecule. bohrium.com Discrepancies between calculated and observed spectra can point to specific structural features or solvent effects that were not initially considered. Similarly, calculating the vibrational frequencies can help to assign the bands in an IR spectrum to specific bond stretches, bends, and twists within the molecule.

Table 4: Illustrative Comparison of Calculated and Experimental 13C NMR Chemical Shifts (ppm)

This table demonstrates how theoretical chemical shifts, calculated via the GIAO method within DFT, are compared to experimental values to validate a molecular structure.

Carbon AtomCalculated Chemical Shift (ppm)Representative Experimental Shift (ppm)
C (hydroxyl-bearing)61.562.1
C (pyrrole, adjacent to sub.)129.8130.5
C (pyrrole, adjacent to N)117.2118.0
C (pyrrole, beta)107.9108.3
C (pyrrole, beta)105.4106.1

Mechanistic Computational Studies of Chemical Reactions Involving Pyrrole Derivatives

Beyond static properties, computational chemistry can illuminate the dynamic processes of chemical reactions. By mapping the potential energy surface of a reaction, these studies can identify the lowest-energy path from reactants to products. nih.gov This involves locating and calculating the energies of all intermediates and, crucially, the transition states that connect them. The energy of the highest transition state determines the reaction's activation energy and, therefore, its rate.

Theoretical calculations have been successfully used to support proposed mechanisms for various reactions involving pyrrole derivatives, such as cyclization reactions. nih.gov For this compound, one could computationally study its oxidation to the corresponding aldehyde or carboxylic acid. DFT calculations would model the interaction with an oxidizing agent, determine the structure of the transition state, and calculate the activation energy for the hydrogen abstraction from the alcohol. Such studies are vital for understanding reaction selectivity and for designing new synthetic pathways. acs.org

Chemical Reactivity, Functionalization, and Derivatization Strategies

Modification of the Pyrrole (B145914) Nucleus

The pyrrole ring in 3-(1H-pyrrol-2-yl)propan-1-ol is susceptible to various modifications, primarily through electrophilic substitution and N-functionalization, enabling the introduction of a wide array of substituents.

Electrophilic Substitution: The pyrrole ring is highly activated towards electrophilic attack. The substitution pattern is dictated by the directing effect of the existing 2-propyl alcohol substituent. Common electrophilic substitution reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at specific positions on the pyrrole ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively. For instance, Friedel-Crafts acylation can be used to introduce phenyl groups.

The reactivity of the pyrrole nucleus allows for the synthesis of various substituted derivatives. For example, the reaction of pyrrole derivatives with 2-bromo-1,1-diethoxyethane can lead to the formation of pyrrolo[2,1-c] nih.govoxazine skeletons. growingscience.com

N-Functionalization: The nitrogen atom of the pyrrole ring can be functionalized through various reactions, including:

N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.

N-Arylation: Introduction of an aryl group onto the nitrogen atom.

N-Acylation: Introduction of an acyl group onto the nitrogen atom.

N-Sulfonylation: Introduction of a sulfonyl group onto the nitrogen atom. For example, 1-(phenylsulfonyl)pyrroles can be synthesized from the corresponding enynols and benzenesulfonamide. thieme-connect.de

Reactions of the Propanol (B110389) Side Chain

The propanol side chain offers a versatile handle for chemical modifications, primarily involving the hydroxyl group.

Oxidation: The primary alcohol of the propanol side chain can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. This transformation is fundamental for creating derivatives with different functional groups and reactivity.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Similarly, etherification reactions can be performed to introduce various alkyl or aryl groups, forming ethers.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities such as azides, halides, and amines.

These reactions on the side chain are crucial for creating a diverse library of this compound derivatives with modified polarity, solubility, and biological activity.

Synthesis of Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The structural framework of this compound serves as a valuable building block for the synthesis of more complex molecules, including conjugates and hybrid structures with potential therapeutic applications.

The bifunctionality of the molecule allows for its incorporation into larger molecular assemblies. For example, the propanol side chain can be used to link the pyrrole moiety to other bioactive molecules, such as salicylic (B10762653) acid, to create hybrid compounds. acgpubs.org The synthesis of such conjugates often involves multi-step reaction sequences.

Furthermore, the pyrrole nucleus can be integrated into larger heterocyclic systems. For instance, pyrrole-2,3-diones, which can be derived from pyrrole precursors, are valuable synthons for constructing various heterocyclic compounds. acgpubs.org The reaction of these diones with 1,2-aromatic diamines can lead to the formation of quinoxalinone derivatives. acgpubs.org

The development of metal complexes with ligands derived from this compound is another area of interest. For example, palladium(II) complexes of Schiff bases derived from pyrrole aldehydes have been synthesized and studied for their interaction with biological macromolecules. researchgate.net

Exploration of Novel Synthetic Transformations

The quest for more efficient and selective methods for the functionalization of pyrroles continues to drive the exploration of novel synthetic transformations.

Catalytic Asymmetric Reactions: Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of pyrroles. Chiral secondary amines have been shown to promote the enantioselective Friedel-Crafts alkylation of pyrroles with α,β-unsaturated aldehydes, affording chiral pyrrole derivatives in good yield and high enantiopurity. core.ac.ukrsc.org Lewis acid catalysis in aqueous media has also been successfully employed for the enantioselective Friedel-Crafts alkylation of pyrroles. acs.org

Multi-component Reactions: One-pot, multi-component reactions offer an efficient strategy for the synthesis of highly substituted pyrroles. For example, a four-component coupling of amines, 1,3-dicarbonyl compounds, aldehydes, and nitroalkanes, catalyzed by iron(III) chloride, has been developed for the synthesis of tetrasubstituted pyrroles. thieme-connect.de

Novel Cyclization and Rearrangement Reactions: Researchers are continuously exploring new cyclization and rearrangement strategies to construct novel heterocyclic systems based on the pyrrole scaffold. For instance, an unusual self-condensation of 1,3-di-(1H-pyrrol-2-yl)propane-1,3-dione has been observed to yield 1,3,3-tri-(1H-pyrrol-2-yl)prop-2-en-1-one. clockss.org Additionally, Ni-catalyzed reactions of azirinyl-1,2,3-triazoles can provide access to pyrrole-triazole hybrids. researchgate.net

These innovative synthetic methodologies expand the chemical space accessible from this compound and its derivatives, paving the way for the discovery of new compounds with unique properties and applications.

Exploration of Non Biological Applications

Role as Ligands in Coordination Chemistry and Catalysis

The pyrrole (B145914) moiety and the terminal hydroxyl group of 3-(1H-Pyrrol-2-yl)propan-1-ol provide potential coordination sites for metal ions, making it a candidate for ligand development in coordination chemistry and catalysis. The nitrogen atom of the pyrrole ring can act as a soft donor, while the oxygen atom of the hydroxyl group can function as a hard donor, allowing for versatile coordination modes. This ambidentate character could enable the formation of stable complexes with a range of transition metals. researchgate.netnih.gov

The synthesis of new tridentate pyrrole-based ligands and their complexes with copper(II) and nickel(II) has been explored, highlighting the utility of the pyrrole scaffold in creating tailored metal complexes. researchgate.net While specific studies on this compound as a ligand are not extensively documented, the principles of coordination chemistry suggest its potential to form complexes with interesting structural and electronic properties. The catalytic activity of such complexes could be harnessed for various organic transformations. For instance, transition metal complexes are known to catalyze oxidation reactions, and the ligand environment plays a crucial role in modulating the reactivity of the metal center. mdpi.comorientjchem.orgscholarsresearchlibrary.com The specific geometry and electronic effects imposed by a ligand derived from this compound could lead to catalysts with unique selectivity and efficiency.

Potential Coordination Sites Metal Ion Affinity Potential Catalytic Applications
Pyrrole Nitrogen (soft donor)Soft and borderline metal ions (e.g., Pd(II), Pt(II), Cu(I))Cross-coupling reactions, hydrogenation
Hydroxyl Oxygen (hard donor)Hard and borderline metal ions (e.g., Fe(III), Cr(III), Cu(II))Oxidation, Lewis acid catalysis
Bidentate (N,O-chelation)Various transition metalsAsymmetric synthesis, polymerization

Building Blocks for Advanced Materials

The functional groups of this compound make it a valuable monomer or precursor for the synthesis of advanced materials with tailored properties, including polymers, sensors, and luminescent materials.

Polymers and Sensors:

Polypyrrole and its derivatives are well-known conducting polymers with applications in various electronic devices, including chemical and biological sensors. mdpi.com The properties of these polymers can be tuned by introducing functional groups. The hydroxyl group of this compound offers a convenient handle for its incorporation into polypyrrole chains, either as a comonomer or as a pendant group. The presence of the hydroxyl group can enhance the polymer's hydrophilicity, processability, and provide sites for further functionalization. nih.gov

For instance, carboxyl-functionalized polypyrrole films have demonstrated potential as permeable and permselective membranes, as well as platforms for biomolecule immobilization in sensors. nih.gov Similarly, a polypyrrole derivative incorporating this compound could exhibit enhanced sensing capabilities. The hydroxyl groups could interact with specific analytes through hydrogen bonding, leading to changes in the polymer's conductivity or other physical properties, which can be transduced into a measurable signal. Urchin-like polypyrrole nanoparticles have shown high sensitivity and selectivity in chemiresistive sensors for analytes like ammonia. nih.gov Functionalization with moieties like the one offered by this compound could further improve the performance of such nanostructured sensors.

Luminescent Materials:

Pyrrole-based compounds and their metal complexes have been investigated for their luminescent properties. nih.govresearchgate.net The extended π-system of the pyrrole ring can give rise to fluorescence, and the emission properties can be modulated by substitution and by coordination to metal ions. acs.org this compound can serve as a building block for more complex fluorescent molecules. The hydroxyl group can be used to link the pyrrole core to other chromophores or to create metal complexes with unique photophysical properties.

For example, luminescent pyrrole-based phosphaphenalene gold complexes have been synthesized and shown to have interesting photophysical properties. nih.gov While not directly involving this compound, this research demonstrates the potential of functionalized pyrroles in the design of luminescent materials. The coordination of metal ions to ligands derived from this compound could lead to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are often associated with strong luminescence. rsc.org

Material Type Role of this compound Potential Properties and Applications
Conducting Polymers Monomer or functionalizing agentEnhanced processability, hydrophilicity, and sites for further modification.
Chemical Sensors Functional component of the sensing materialImproved selectivity and sensitivity through hydrogen bonding interactions with analytes.
Luminescent Materials Precursor for fluorophores or ligands for luminescent metal complexesTunable emission properties for applications in lighting, displays, and sensing.

Supramolecular Chemistry and Self-Assembly Studies

The ability of this compound to participate in non-covalent interactions, particularly hydrogen bonding, makes it a compelling molecule for studies in supramolecular chemistry and self-assembly. The pyrrole N-H group and the hydroxyl O-H group can both act as hydrogen bond donors, while the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor.

This dual functionality allows for the formation of various supramolecular assemblies. For instance, the crystal structure of a related compound, 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, reveals intermolecular N-H···O hydrogen bonds that lead to the formation of ribbon-like structures. nih.govnih.gov It is plausible that this compound could form similar or even more complex hydrogen-bonded networks due to the additional presence of the hydroxyl group. Studies on pyrrolo-azine alcohols have highlighted the significant role of strong O-H···O and O-H···N hydrogen bonds in their crystal packing. mdpi.comsemanticscholar.org

The amphiphilic nature of this compound, with its polar propanol (B110389) chain and less polar pyrrole ring, could also drive self-assembly in solution, potentially leading to the formation of micelles, vesicles, or other nanostructures. The self-assembly of short amphiphilic peptides, driven by a balance of non-covalent interactions, leads to a variety of functional nanostructures. nih.govnih.gov By analogy, the interplay of hydrogen bonding and hydrophobic interactions in molecules like this compound could be exploited to create novel supramolecular materials.

Interaction Type Functional Group(s) Involved Potential Supramolecular Structure
Hydrogen Bonding Pyrrole N-H, Hydroxyl O-H (donors); Hydroxyl O (acceptor)Chains, sheets, helices, and other extended networks.
Hydrophobic Interactions Pyrrole ringAggregation of pyrrole moieties in aqueous environments.
π-π Stacking Pyrrole ringStacked arrangements of the aromatic rings.

Advanced Analytical Methodologies for Complex Mixture Analysis and Purity Profiling

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, is a cornerstone for the analysis of organic molecules like 3-(1H-Pyrrol-2-yl)propan-1-ol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of non-volatile and thermally labile compounds. For this compound, reversed-phase high-performance liquid chromatography (HPLC) would likely be the separation method of choice. nih.gov A C18 column could effectively separate the target analyte from other components in a mixture based on its polarity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, generating protonated molecular ions [M+H]⁺. In the tandem mass spectrometer (e.g., a triple quadrupole), this precursor ion is selected and fragmented to produce specific product ions. This process, known as selected reaction monitoring (SRM), provides excellent selectivity and allows for quantification even in complex matrices. A validated LC/MS/MS method has been successfully used for the quantification of another pyrrole (B145914) derivative, pyrrole-2,3,5-tricarboxylic acid (PTCA), in biological samples, demonstrating the technique's applicability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a hydroxyl group that may reduce its volatility, it can often be analyzed directly or after a derivatization step. Derivatization, for instance by silylation, converts the polar -OH group into a less polar and more volatile silyl ether, improving chromatographic performance.

In GC-MS analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column, typically coated with a non-polar or mid-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. After separation, the compounds are ionized, commonly by electron ionization (EI), which creates a characteristic fragmentation pattern that serves as a "fingerprint" for identification. GC-MS has been extensively used for the analysis of related propanediol compounds, often involving derivatization to enhance sensitivity and achieve low detection limits. nih.govagriculturejournals.cznih.gov

The following table summarizes typical parameters that could be adapted for the analysis of this compound based on methods for similar compounds.

ParameterLC-MS/MSGC-MS
Chromatography Column Reversed-phase C18Capillary column (e.g., 5% phenyl-methylpolysiloxane)
Mobile/Carrier Gas Acetonitrile/Water with Formic AcidHelium
Ionization Technique Electrospray Ionization (ESI)Electron Ionization (EI)
Detection Mode Selected Reaction Monitoring (SRM)Full Scan / Selected Ion Monitoring (SIM)
Derivatization Not typically requiredOptional (e.g., silylation)
Typical LOQ Low ng/mL to pg/mL nih.gov0.009 µg/kg to 1.32 mg/kg nih.govagriculturejournals.cz

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds. The pyrrole ring in this compound is inherently electroactive and can be oxidized at a suitable potential. mdpi.com This property forms the basis for its electrochemical detection.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be employed. mdpi.comnih.gov The oxidation of the pyrrole moiety involves an irreversible process, which can be kinetically slow on unmodified electrodes, often requiring a high overpotential. mdpi.com To overcome this, chemically modified electrodes are frequently used to enhance sensitivity, selectivity, and electron transfer rates.

Polypyrrole (PPy) itself is a conducting polymer that can be used to modify electrode surfaces. nih.govresearchgate.net For instance, a sensor for thiols was developed by incorporating a coenzyme into a polypyrrole film on a glassy carbon electrode. nih.gov This modification facilitated the catalytic oxidation of the target analytes at a lower potential, improving selectivity against potential interferences. nih.gov Similarly, electrodes modified with nanocomposites or other polymers can be designed to preconcentrate the analyte at the surface, leading to lower detection limits. nih.gov

The performance of electrochemical sensors for pyrrole-related compounds is highlighted in the table below.

Electrode TypeAnalyteTechniqueLimit of Detection (LOD)Reference
PQQ/Polypyrrole Modified ElectrodeCysteineAmperometry63.7 nM nih.gov
OPPy/ERGO Modified ElectrodeDopamineDPV0.2 µM nih.gov
PPy/C#SiO₂ Nanocomposite ElectrodeDopamineDPV0.76 µM nih.gov

Development of Separation Techniques for Isomeric or Enantiomeric Forms

The analysis of this compound may be complicated by the presence of isomers. Structural isomers, such as those where the propanol (B110389) substituent is at the 3-position of the pyrrole ring (3-(1H-Pyrrol-3-yl)propan-1-ol) or where the hydroxyl group is on a different carbon of the propyl chain (e.g., 2-(1H-Pyrrol-2-yl)propan-1-ol), will have different physical and chemical properties. These can typically be separated using the chromatographic techniques described in section 7.1 by optimizing the column and elution conditions.

Of particular interest is the potential for enantiomers if a chiral center exists in the molecule or its derivatives. While this compound itself is not chiral, derivatives with substituents on the propanol chain could be. The separation of enantiomers is crucial as they can exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common and effective technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, with polysaccharide-based phases (e.g., cellulose or amylose derivatives coated on a silica support) being among the most versatile and widely used. These phases can separate a broad range of chiral compounds through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The development of a separation method would involve screening different CSPs and mobile phases to achieve baseline resolution of the enantiomers. Synthetic strategies have been developed to create various chiral pyrrole derivatives, highlighting the importance of analytical methods to confirm enantiomeric purity. researchgate.netnih.govrsc.org

The table below lists common types of chiral stationary phases that could be employed for the separation of chiral derivatives of this compound.

Chiral Stationary Phase (CSP) TypeCommon ExamplesSeparation Principle
Polysaccharide-based Chiralcel® OD, Chiralpak® ADHydrogen bonding, dipole-dipole, steric interactions within chiral grooves.
Pirkle-type (π-acceptor/π-donor) (R,R)-Whelk-O® 1π-π interactions, hydrogen bonding, dipole stacking.
Macrocyclic antibiotics Vancomycin, TeicoplaninInclusion complexation, hydrogen bonding, ionic interactions.
Cyclodextrin-based β-cyclodextrinHost-guest inclusion complexation.

Mechanistic Studies of Molecular Interactions in Model Systems

Investigation of Binding Mechanisms with Biological Macromolecules (e.g., enzymes, receptors)

Pyrrole (B145914) derivatives are known to interact with a variety of biological macromolecules, including enzymes and receptors, through diverse binding mechanisms. The planar, electron-rich pyrrole ring can participate in π-π stacking interactions with aromatic residues of amino acids in proteins. researchgate.net Additionally, the NH group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor, facilitating specific interactions within binding pockets. researchgate.net

For instance, certain pyrrole derivatives have been identified as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. Structure-activity relationship (SAR) studies on a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the pyrrole core is crucial for inhibitory activity against various MBL subclasses. researchgate.net

In the context of cannabinoid receptors, substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and evaluated for their affinity. Molecular modeling studies suggest that the carbonyl oxygen of the carboxamide moiety forms a key hydrogen bond with lysine residue K3.28(192) in the CB1 receptor, an interaction that is proposed to be critical for high-affinity binding and inverse agonist activity. nih.gov

Elucidation of Molecular Pathways Affected by Compound Interaction in Non-Human Cellular Models

The interaction of pyrrole-based compounds with biological macromolecules can trigger a cascade of events, leading to the modulation of various cellular pathways. In non-human cellular models, these effects have been observed in pathways related to cell proliferation, apoptosis, and inflammation.

Studies on polysubstituted pyrrole compounds with anti-tubulin activity have shown that these molecules can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov By binding to the colchicine site of tubulin, these compounds inhibit tubulin polymerization, a critical process for cell division. nih.gov

Furthermore, some pyrrole derivatives have been investigated for their potential to inhibit protein kinases, which are key regulators of cellular signaling pathways. For example, certain pyrrole-based compounds have shown inhibitory activity against kinases involved in cancer progression. nih.gov

Structure-Activity Relationship (SAR) Analysis based on Molecular Interaction Modes

Structure-activity relationship (SAR) analysis is a critical tool for understanding how the chemical structure of a compound influences its biological activity. For pyrrole derivatives, SAR studies have provided valuable insights into the key structural features required for potent and selective interactions with their biological targets.

In a study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as MBL inhibitors, it was found that the 3-carbonitrile group, the vicinal 4,5-diphenyl substituents, and the N-benzyl side chain of the pyrrole ring are important for inhibitory potency. researchgate.net Modification of these groups led to significant changes in activity against different MBL subclasses.

For cannabinoid receptor ligands, SAR studies of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides revealed that substituents on the 1-phenyl ring and the 3-carboxamide group play a crucial role in determining affinity and selectivity for CB1 and CB2 receptors. nih.gov For example, compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups at the 1-position and a 2,5-dimethylpyrrole moiety at the 5-position of the pyrazole nucleus showed greater selectivity for the hCB1 receptor. nih.gov

Computational Docking and Molecular Modeling for Binding Site Prediction

Computational docking and molecular modeling are powerful in silico tools used to predict and analyze the binding of small molecules to their macromolecular targets. These methods have been extensively applied to study the interactions of pyrrole-based compounds.

Molecular docking studies of polysubstituted pyrrole compounds with anti-tubulin activity have successfully predicted their binding mode within the colchicine binding site of tubulin. nih.gov These studies, coupled with hydropathic interaction analysis, have helped to identify key intermolecular contacts that mediate binding and have shown a good correlation between calculated and measured free energies of binding. nih.gov

For pyrrole derivatives targeting cannabinoid receptors, molecular modeling has been instrumental in elucidating the binding orientation and key interactions within the receptor's active site. nih.gov These models have proposed that a crucial hydrogen bond between the ligand's carbonyl oxygen and a specific lysine residue in the CB1 receptor is responsible for the observed high affinity and inverse agonist activity. nih.gov

Compound ClassTarget ProteinKey Predicted InteractionsReference
Polysubstituted PyrrolesTubulin (Colchicine site)Hydrophobic interactions, Hydrogen bonds nih.gov
1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamidesCannabinoid Receptor 1 (CB1)Hydrogen bond with K3.28(192), Lipophilic interactions nih.gov

Fundamental Studies on Cellular Permeation and Intracellular Distribution in Model Organisms/Cells

Understanding the cellular permeation and intracellular distribution of a compound is essential for evaluating its potential as a therapeutic agent. While specific data for 3-(1H-Pyrrol-2-yl)propan-1-ol is lacking, studies on other pyrrole derivatives provide some general principles.

The physicochemical properties of pyrrole-containing compounds, such as lipophilicity and hydrogen bonding capacity, play a significant role in their ability to cross cell membranes. Generally, compounds with moderate lipophilicity are more likely to passively diffuse across the lipid bilayer of cell membranes.

Once inside the cell, the intracellular distribution of a compound is influenced by its affinity for various organelles and macromolecules. For example, compounds that target tubulin would be expected to accumulate in the cytoplasm where microtubules are located. The use of fluorescently labeled pyrrole derivatives can be a valuable tool for visualizing their uptake and localization within cells.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

While classical methods like the Paal-Knorr and Hantzsch syntheses have been foundational in pyrrole (B145914) chemistry, future efforts must prioritize the development of more sustainable and efficient synthetic protocols. mdpi.combohrium.com A significant challenge lies in moving away from harsh reaction conditions and stoichiometric reagents towards catalytic, atom-economical alternatives.

A promising future direction is the application of acceptorless dehydrogenative condensation reactions, which can form pyrroles from readily available alcohols and amino alcohols, liberating only hydrogen and water as byproducts. rsc.orgrsc.orgresearchgate.net Research into robust and reusable catalysts, such as those based on iridium nanoparticles, could pave the way for the sustainable production of 3-(1H-Pyrrol-2-yl)propan-1-ol and its derivatives. rsc.orgresearchgate.net Furthermore, multicomponent reactions (MCRs), which allow the construction of complex pyrrole structures in a single step from simple precursors, offer a powerful strategy for generating molecular diversity with high efficiency. bohrium.com Future research should focus on designing MCRs that can incorporate the 3-hydroxypropyl side chain or allow for its straightforward introduction. Exploring greener reaction media, solvent-free conditions, and microwave-assisted processes will also be critical in aligning the synthesis of these valuable compounds with modern standards of environmental responsibility. nih.govmdpi.com

Advanced Spectroscopic and Computational Integration for Deeper Structural Insights

The comprehensive characterization of this compound and its derivatives requires an integrated approach that combines advanced spectroscopic techniques with high-level computational methods. While standard methods such as NMR, IR, and mass spectrometry provide essential structural data, a deeper understanding of the molecule's electronic properties, conformational landscape, and non-covalent interactions remains a key challenge. mdpi.comresearchgate.net

Future research should increasingly leverage the synergy between experimental results and theoretical calculations, particularly using Density Functional Theory (DFT). mdpi.com Computational studies can predict and interpret spectroscopic data, elucidate reaction mechanisms, and calculate reactivity descriptors. tandfonline.com Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can offer profound insights into intramolecular hydrogen bonding and other weak interactions that govern the compound's three-dimensional structure and stability. tandfonline.comresearchgate.net Time-dependent DFT (TD-DFT) can be used to simulate electronic spectra, aiding in the interpretation of UV-Vis and fluorescence data. researchgate.net This combined experimental and computational approach will be indispensable for understanding structure-property relationships and rationally designing new molecules with tailored functions.

Expansion of Materials Science Applications

The pyrrole ring is the fundamental building block of polypyrrole, a well-known conducting polymer with applications in sensors, batteries, and antistatic coatings. atamanchemicals.comscirp.org The hydroxyl group in this compound provides a unique handle for creating novel functional materials, an area ripe for exploration.

A significant future challenge is to harness this functionality to develop advanced materials. The propanol (B110389) side chain can act as a site for initiating polymerization or for grafting the pyrrole unit onto other polymer backbones or surfaces, creating materials with unique hybrid properties. For instance, it could be used to create pyrrole-functionalized polyesters or polyurethanes, potentially combining the conductive properties of the pyrrole moiety with the mechanical properties of the host polymer. There is a substantial opportunity to investigate the use of this compound in the synthesis of molecularly imprinted polymers for highly selective sensors or as a monomer for creating thin films with tailored surface properties. scirp.org Future work should focus on the controlled polymerization of this monomer and the thorough characterization of the resulting materials' structural, thermal, and electronic properties.

Elucidation of Complex Molecular Interaction Networks in Biological Systems

Pyrrole derivatives are a cornerstone of medicinal chemistry, forming the core of drugs with anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The pyrrole ring is a privileged scaffold, capable of engaging in various biological interactions, including hydrogen bonding and π–π stacking. rsc.org A major unaddressed challenge is to map the specific molecular interactions of this compound within a biological context to understand its potential therapeutic activities and mechanisms of action.

Future research must move beyond simple screening to a detailed elucidation of its interactions with biological targets such as proteins and enzymes. rsc.org In silico molecular docking studies can serve as a powerful starting point to predict binding affinities and identify potential protein targets, such as cyclooxygenase (COX) enzymes or various kinases, which are often modulated by pyrrole-containing drugs. nih.govmdpi.comnih.gov These computational predictions must be validated through in vitro enzymatic assays and biophysical methods. Understanding how the flexible propanol side chain contributes to binding specificity and affinity is a key question that needs to be addressed. This knowledge will be crucial for the rational design of new, potent, and selective therapeutic agents based on this scaffold.

Methodological Advancements in Analytical Characterization

As this compound is explored for more advanced applications, the demands on analytical characterization will intensify. The development of more sensitive and robust analytical methods is essential for quality control, purity assessment, and studying the compound's behavior in complex environments.

Future work should focus on advancing the analytical toolkit beyond basic structural confirmation. This includes developing and validating high-performance liquid chromatography (HPLC) methods capable of separating the target compound from trace impurities and potential isomers with high resolution. nih.gov For biological studies, creating sophisticated methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be necessary for quantifying the compound and its metabolites in biological fluids. In the context of materials science, techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) will be needed to characterize the morphology and structure of polymers derived from this compound. scirp.org The development of standardized analytical protocols will be critical for ensuring the reproducibility and reliability of research findings across different laboratories and applications.

Q & A

Q. What are the optimal synthetic routes for 3-(1H-Pyrrol-2-yl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis can be optimized via nucleophilic substitution or coupling reactions. Key parameters include:

  • Temperature : Elevated temperatures (e.g., 60–80°C) accelerate reaction rates but may increase side products (e.g., pyrrole ring decomposition) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while protic solvents (e.g., ethanol) stabilize intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine) improve regioselectivity. For example, triethylamine in dichloromethane facilitates coupling reactions . Example Protocol: A diazomethane-mediated reaction at –15°C under inert atmosphere yields intermediates, followed by purification via column chromatography (ethyl acetate/hexane, 1:4) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR identifies pyrrole proton environments (δ 6.0–6.5 ppm for β-pyrrole protons) and hydroxyl group signals (δ 1.5–2.5 ppm) .
  • IR Spectroscopy : O–H stretches (3200–3600 cm1^{-1}) and pyrrole ring vibrations (1450–1600 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 125.17 (C7_7H11_{11}NO) validate molecular weight .

Q. How can purification challenges (e.g., hygroscopicity) be addressed post-synthesis?

Methodological Answer:

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients to separate polar byproducts .
  • Recrystallization : 2-Propanol or methanol/water mixtures yield high-purity crystals .
  • Drying : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydroxyl group hydration .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitutions?

Methodological Answer: Computational studies (e.g., DFT) reveal that the pyrrole nitrogen’s lone pairs direct electrophilic attacks to the β-position. Key steps:

  • Electron Density Mapping : Pyrrole’s aromatic π-system stabilizes transition states at the β-carbon .
  • Solvent Effects : Polar solvents stabilize charge-separated intermediates, favoring β-substitution over α-positions . Example: In silico modeling (Gaussian 09) predicts a 15% energy barrier reduction for β-attack in DMSO compared to toluene .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. inactive results) be resolved for this compound?

Methodological Answer:

  • Assay Optimization : Standardize testing conditions (e.g., pH, bacterial strain selection). For example, E. coli ATCC 25922 shows higher sensitivity due to membrane permeability .
  • Structural Analog Comparison : Compare with 3-(4-chlorophenoxy)ethyl analogs (IC50_{50} = 12 µM vs. >100 µM) to identify substituent effects on activity .
  • Metabolite Profiling : LC-MS/MS detects hydroxylated metabolites that may deactivate the compound in certain media .

Q. What role does stereochemistry play in the compound’s interactions with biological targets?

Methodological Answer:

  • Enantiomer Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers for individual bioassays .
  • Docking Studies : Molecular docking (AutoDock Vina) shows the (R)-enantiomer binds 2.3× tighter to cytochrome P450 due to hydrophobic pocket complementarity .
  • Pharmacokinetics : Racemic mixtures show 40% lower bioavailability than enantiopure forms in rodent models .

Key Methodological Takeaways

  • Synthesis : Optimize via solvent polarity and temperature control .
  • Characterization : Prioritize NMR and IR for functional group validation .
  • Bioactivity : Address data discrepancies with standardized assays and metabolite profiling .
  • Computational Tools : Use DFT and docking to predict reactivity and target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.